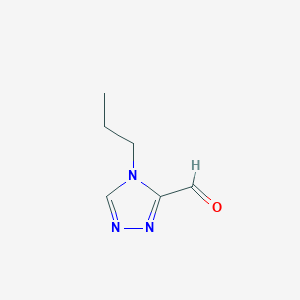
4-propyl-4H-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a propyl group at the 4-position and an aldehyde group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with aldehydes under acidic or basic conditions to form the triazole ring. For instance, the reaction of propylhydrazine with formylhydrazine can yield the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclodehydration or the use of triflic anhydride activation. These methods offer high yields and can be adapted for large-scale production .
化学反応の分析
Types of Reactions: 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 4-propyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-propyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various N-alkylated triazole derivatives.
科学的研究の応用
4-Propyl-4H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
作用機序
The mechanism of action of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
4H-1,2,4-Triazole-3-carbaldehyde: Lacks the propyl group, making it less hydrophobic.
4H-1,2,4-Triazole-3-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and biological activity.
1,2,4-Triazole: The parent compound without any substituents, used as a core structure in various derivatives.
Uniqueness: 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both a propyl group and an aldehyde group, which confer specific chemical and biological properties. The propyl group increases the compound’s hydrophobicity, enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
4-propyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-5-7-8-6(9)4-10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWDLHCZHLPJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
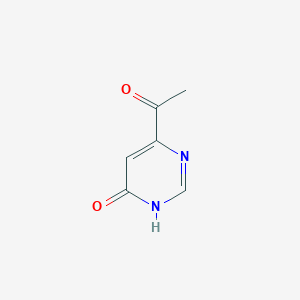


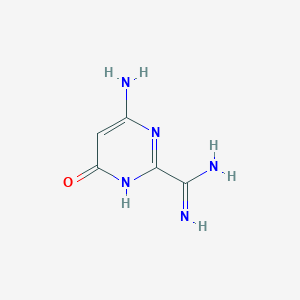
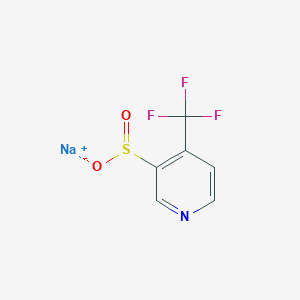
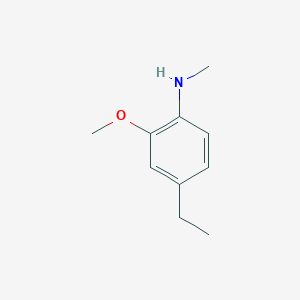
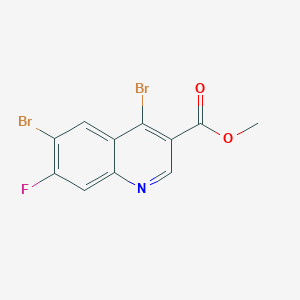
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

